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For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the purification of proteins after labeling
with IR 754 Carboxylic Acid. The N-hydroxysuccinimide (NHS) ester of IR 754 is a commonly
used derivative for covalently attaching the near-infrared fluorescent dye to primary amines on
proteins.[1][2][3] Proper purification is a critical step to remove unconjugated dye, which is
essential for accurate downstream applications and to minimize background noise.[4][5] The
primary methods for purifying fluorescently labeled proteins include size exclusion
chromatography (SEC), dialysis, and reverse-phase high-performance liquid chromatography
(RP-HPLC).[6][71[8]1[9]

The selection of a purification method depends on factors such as the properties of the labeled
protein, the required level of purity, sample volume, and available equipment.[10] For many
applications, size exclusion chromatography, available in traditional column or convenient spin-
column formats, offers a robust and efficient means of separating the larger protein-dye
conjugate from the smaller, unbound dye molecules.[6][11][12][13] Dialysis is another effective,
albeit slower, method for removing small molecules from the protein sample.[8][9][10] RP-
HPLC provides the highest resolution but may not be suitable for all proteins due to the use of
organic solvents and potential for denaturation.[7][14][15]

This document provides detailed protocols for protein labeling with IR 754 Carboxylic Acid
NHS ester and subsequent purification using size exclusion chromatography and dialysis.
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Experimental Protocols
Protocol 1: Labeling of Proteins with IR 754 Carboxylic
Acid NHS Ester

This protocol describes the covalent conjugation of IR 754 Carboxylic Acid N-
hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a target protein.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

* IR 754 Carboxylic Acid NHS Ester

e Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1][16]

o Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][3][17]

e Quenching solution: 1 M Tris-HCI, pH 8.0 (optional)

» Reaction tubes

o Vortexer and centrifuge

Procedure:

o Prepare the Protein Solution:

o Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2][3]

o Ensure the protein solution is free of amine-containing buffers (e.qg., Tris) and stabilizers
(e.g., BSA), as these will compete with the labeling reaction.[3][16]

e Prepare the Dye Stock Solution:

o Allow the vial of IR 754 Carboxylic Acid NHS Ester to warm to room temperature before

opening.
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o Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately
before use.[1][17]

o Perform the Labeling Reaction:

o Calculate the required volume of the dye stock solution. A molar excess of the dye is
typically used. An 8-fold molar excess is a good starting point for mono-labeling.[2] The
optimal ratio may need to be determined empirically.

o Slowly add the calculated amount of the dye stock solution to the protein solution while
gently vortexing.[17]

o Incubate the reaction for 1 hour at room temperature, protected from light.[1]
e Quench the Reaction (Optional):

o To stop the reaction, you can add a quenching solution, such as Tris-HCI, to a final
concentration of 50-100 mM. This will react with any remaining NHS ester.

o Incubate for an additional 15-30 minutes at room temperature.
e Proceed to Purification:

o Immediately after the reaction (and optional quenching), proceed to one of the purification
protocols below to remove the unconjugated IR 754 dye.

Protocol 2: Purification by Size Exclusion
Chromatography (SEC)

Size exclusion chromatography separates molecules based on their size.[6][11][13] Larger
molecules, such as the labeled protein, will elute first, while smaller molecules, like the free
dye, will be retained longer in the porous beads of the chromatography resin.[6][11]

A. Gravity-Flow Column Chromatography
Materials:

e SEC resin (e.g., Sephadex G-25)
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e Chromatography column
o Elution Buffer (e.g., PBS)
 Fraction collection tubes
Procedure:
e Prepare the Column:
o Swell the SEC resin in the elution buffer according to the manufacturer's instructions.
o Pack the column with the resin to the desired bed volume.
o Equilibrate the column by washing with at least two column volumes of elution buffer.[18]
e Apply the Sample:
o Allow the buffer to drain from the column until it reaches the top of the resin bed.
o Carefully load the entire volume of the labeling reaction mixture onto the column.
e Elute and Collect Fractions:
o Begin adding elution buffer to the top of the column and start collecting fractions.

o The labeled protein will typically elute in the void volume, which is approximately 30% of
the total column volume.[18] The colored band of the labeled protein should be visibly
separate from the slower-moving band of the free dye.

o Collect the fractions containing the labeled protein.
e Analyze Fractions:

o Measure the absorbance of the collected fractions at 280 nm (for protein) and ~754 nm
(for the IR 754 dye) to determine the fractions containing the purified, labeled protein.

B. Spin Desalting Column
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Spin columns offer a rapid method for dye removal.[4][5]
Materials:

o Commercially available spin desalting column with an appropriate molecular weight cutoff
(MWCO), such as Zeba™ Spin Desalting Columns.[4][5]

e Collection tubes

o Centrifuge
Procedure:

e Prepare the Column:

o Remove the storage buffer from the spin column by centrifugation according to the
manufacturer's instructions.

o Equilibrate the Column:

o Add the desired buffer for the final protein sample to the column and centrifuge. Repeat
this step as recommended by the manufacturer.

e Apply the Sample and Purify:
o Place the spin column in a new collection tube.
o Load the labeling reaction mixture onto the center of the resin bed.

o Centrifuge the column according to the manufacturer's protocol to elute the purified,
labeled protein. The free dye will be retained in the column resin.

Protocol 3: Purification by Dialysis

Dialysis is a process where small, unwanted molecules diffuse through a semi-permeable
membrane, leaving the larger molecules of interest behind.[9][10]

Materials:
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Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)[10]

Dialysis buffer (e.g., PBS)

Large beaker

Stir plate and stir bar
Procedure:
e Prepare the Dialysis Membrane:

o Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This
may involve rinsing to remove preservatives.[10]

e Load the Sample:
o Load the labeling reaction mixture into the dialysis tubing/cassette.
e Perform Dialysis:

o Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least
200 times the sample volume).[10]

o Stir the buffer gently at 4°C.[9][10]

o Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more
times. An overnight dialysis step after the initial changes is recommended for complete
removal of the free dye.[9][10]

e Recover the Sample:

o Carefully remove the dialysis tubing/cassette from the buffer and recover the purified,
labeled protein.

Data Presentation
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The following tables can be used to record and analyze the results of the protein labeling and

purification process.

Table 1: Quantitative Analysis of Labeled Protein

Parameter Before Purification After Purification

Protein Concentration (mg/mL)

Dye Concentration (uM)

Absorbance at 280 nm (A280)

Absorbance at 754 nm (A754)

Degree of Labeling (DOL)

Total Protein (mg)

% Recovery N/A

» Protein Concentration: Can be determined using a BCA assay or by absorbance at 280 nm,
correcting for the dye's absorbance at this wavelength.

» Dye Concentration: Calculated using the Beer-Lambert law (A = ecl) with the molar extinction
coefficient of IR 754.

o Degree of Labeling (DOL): Molar ratio of dye to protein.
* % Recovery: (Total protein after purification / Total protein before purification) x 100.

Table 2: Example Data for a Hypothetical Labeling and Purification
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Parameter Before Purification After Purification (SEC)

Protein Concentration (mg/mL) 5.0 4.2

Dye Concentration (LM) 450 63

Absorbance at 280 nm (A280) 7.5 6.3

Absorbance at 754 nm (A754) 1.125 0.158

Degree of Labeling (DOL) N/A 2.1

Total Protein (mg) 5.0 4.2

% Recovery N/A 84%
Visualizations
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Protein Labeling

Protein in Amine-Free Buffer (pH 8.3-8.5) IR 754 Carboxylic Acid NHS Ester in DMSO/DMF
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Caption: Experimental workflow for protein labeling and purification.
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Sample Loading
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Caption: Principle of size exclusion chromatography purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NHS ester protocol for labeling proteins [abberior.rocks]

2. MeyeHune akTMBMpPOBaHHbLIMU 3anpammn GMOMOEKYN, CoOAEPXKALLMX NEPBUYHBIE
amMmuHorpynnel [ru.lumiprobe.com]

. biotium.com [biotium.com]

. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
. Small Molecule and Biotin Removal | Thermo Fisher Scientific - UK [thermofisher.com]
. info.gbiosciences.com [info.gbiosciences.com]

. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]

. researchgate.net [researchgate.net]

© 00 N oo o A~ W

. info.gbiosciences.com [info.gbiosciences.com]
10. benchchem.com [benchchem.com]
11. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]

12. Size exclusion chromatography for protein purification - ProteoGenix
[proteogenix.science]

13. goldbio.com [goldbio.com]
14. hplc.eu [hplc.eu]

15. EP1966232A1 - Purification of proteins using preparative reverse phase chromatography
(rpc) - Google Patents [patents.google.com]

16. ulab360.com [ulab360.com]

17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW
[thermofisher.com]

18. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]

To cite this document: BenchChem. [Application Note: Purification of Proteins Labeled with
IR 754 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b3028586?utm_src=pdf-custom-synthesis
https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
https://ru.lumiprobe.com/protocols/nhs-ester-labeling
https://ru.lumiprobe.com/protocols/nhs-ester-labeling
https://biotium.com/tech-tips-protocols/protocol-succinimidyl-ester-labeling-of-protein-amines/
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-purification-isolation/protein-dialysis-desalting-concentration/small-molecule-removal.html
https://www.thermofisher.com/uk/en/home/life-science/protein-biology/protein-purification-isolation/protein-dialysis-desalting-concentration/small-molecule-removal.html
https://info.gbiosciences.com/blog/what-should-we-consider-when-selecting-a-protein-extraction-buffer-0-0-1-0
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/purification/reverse-phased-chromatography-in-practice
https://www.researchgate.net/post/How-do-we-remove-free-dye-from-a-fluorescent-labelled-peptide
https://info.gbiosciences.com/blog/bid/197555/dialysis-in-protein-research-understanding-the-basics
https://www.benchchem.com/pdf/Technical_Support_Center_Removing_Unreacted_Maleimide_Dye_from_Protein_Conjugates.pdf
https://synapse.patsnap.com/article/how-do-size-exclusion-columns-work-in-protein-purification
https://www.proteogenix.science/protein-purification/no-tag-purification/size-exclusion-chromatography/
https://www.proteogenix.science/protein-purification/no-tag-purification/size-exclusion-chromatography/
https://www.goldbio.com/blogs/articles/an-overview-of-size-exclusion-chromatography-for-protein-purification
https://www.hplc.eu/Downloads/ACE_Guide_Peptides.pdf
https://patents.google.com/patent/EP1966232A1/en
https://patents.google.com/patent/EP1966232A1/en
http://www.ulab360.com/files/prod/manuals/201209/24/455056001.pdf
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/labeling-chemistry-protocols/amine-reactive-probe-labeling-protocol.html
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/labeling-chemistry-protocols/amine-reactive-probe-labeling-protocol.html
http://vlabs.iitkgp.ac.in/biochem/Exp7/theory.html
https://www.benchchem.com/product/b3028586#purification-of-ir-754-carboxylic-acid-labeled-proteins
https://www.benchchem.com/product/b3028586#purification-of-ir-754-carboxylic-acid-labeled-proteins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b3028586#purification-of-ir-754-carboxylic-acid-
labeled-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b3028586#purification-of-ir-754-carboxylic-acid-labeled-proteins
https://www.benchchem.com/product/b3028586#purification-of-ir-754-carboxylic-acid-labeled-proteins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

